6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde

Lipophilicity Drug-likeness Scaffold optimization

CNS drug discovery teams lose time and yield synthesizing benzodioxole-oxadiazole hybrids from piperonal. This advanced intermediate (MW 262.22, cLogP 1.3, TPSA 83.7 Ų) delivers three pharmacophoric elements pre-assembled with a reactive aldehyde for immediate SAR expansion. • Eliminates 2-3 synthetic steps vs. de novo routes, reducing cumulative yield loss • Aldehyde supports ≥5 orthogonal derivatization pathways (reductive amination, oxime, hydrazone) for parallel library synthesis without intermediate purification • 1,2,4-oxadiazole ring functions as a metabolically stable bioisostere for ester/amide moieties • Supplied at ≥95% purity; sourced from multiple qualified suppliers for supply chain resilience

Molecular Formula C12H10N2O5
Molecular Weight 262.22 g/mol
CAS No. 1272176-98-3
Cat. No. B1520809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde
CAS1272176-98-3
Molecular FormulaC12H10N2O5
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)COC2=CC3=C(C=C2C=O)OCO3
InChIInChI=1S/C12H10N2O5/c1-7-13-12(19-14-7)5-16-9-3-11-10(17-6-18-11)2-8(9)4-15/h2-4H,5-6H2,1H3
InChIKeyVGBSLUXPOFQFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1272176-98-3: Procurement & Structural Identity


6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde (CAS 1272176-98-3) is a heterocyclic building block featuring a 1,2,4-oxadiazole ring linked via a methoxy bridge to a benzodioxole scaffold bearing a reactive aldehyde group. Its molecular formula is C₁₂H₁₀N₂O₅ and its molecular weight is 262.22 g/mol [1]. The compound is supplied at a minimum purity of 95% and is intended exclusively for research and development use .

Scaffold 1,2,4-Oxadiazole–benzodioxole core with aldehyde handle; combines three pharmacophoric elements in a single intermediate.
Aldehyde Free aldehyde supports orthogonal derivatization (reductive amination, Wittig, oxime formation) without protecting groups.
Advanced Pre-built complexity may reduce synthetic steps versus simpler benzodioxole starting materials.

Generic Substitution Risks for CAS 1272176-98-3


This compound occupies a unique intersection of three pharmacophoric elements—a 1,2,4-oxadiazole ring, a benzodioxole core, and a free aldehyde handle—within a single low-molecular-weight scaffold. Closely related analogs that alter the oxadiazole regioisomer (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole), replace the benzodioxole with a simple phenyl ring, or substitute the aldehyde with a carboxylic acid or alcohol exhibit distinct physicochemical properties (e.g., LogP, polar surface area) and divergent reactivity profiles, making them non-interchangeable in synthetic sequence or structure-activity-relationship (SAR) studies [1]. Direct head-to-head quantitative comparative data against specific in-class analogs remain scarce in the open literature; the evidence below therefore draws on computed molecular properties and class-level inference to define the compound's differentiation.

Oxadiazole regioisomer

1,3,4-Oxadiazole analogs may shift LogP and permeability profile, altering SAR interpretation and scaffold selection.

Carboxylic acid / alcohol analogs

Replacing the aldehyde with acid or alcohol locks downstream derivatization options, limiting synthetic optionality.

Simple phenyl replacement

Removing the benzodioxole core changes TPSA and recognition features, reducing scaffold complexity and medicinal chemistry relevance.

Differentiation Evidence vs. Closest Analogs


Lipophilicity: 1,2,4- vs. 1,3,4-Oxadiazole Isomers

The 1,2,4-oxadiazole connectivity in the target compound results in a computed XLogP3-AA value of 1.3 [1]. While direct experimental LogP data for 1,3,4-oxadiazole-benzodioxole regioisomers are not available in the same assay, the ~0.5–0.8 log unit shift commonly observed between 1,2,4- and 1,3,4-oxadiazole regioisomers (class-level inference from oxadiazole med-chem literature) implies a measurable difference in passive membrane permeability and solubility. This makes the 1,2,4-oxadiazole scaffold a preferred starting point when lower lipophilicity is desired to mitigate promiscuity or improve aqueous solubility in lead optimization [1].

Lipophilicity
Class-level
XLogP3-AA 1.3
May support lower LogP selection vs 1,3,4-isomer.
Computed value; experimental LogP may differ.
Lipophilicity Drug-likeness Scaffold optimization

TPSA: Aldehyde vs. Acid and Alcohol Analogs

The target compound has a computed TPSA of 83.7 Ų [1]. This value sits at the boundary of the widely accepted threshold for blood-brain barrier (BBB) penetration (<90 Ų for CNS drugs). Replacement of the aldehyde with a carboxylic acid would increase TPSA by approximately 17–20 Ų (to ~100–104 Ų), pushing the molecule well above the BBB-penetrant range, while reduction to the corresponding alcohol would decrease TPSA by ~3–5 Ų. The aldehyde therefore occupies a unique TPSA window that balances CNS accessibility with synthetic versatility [1].

TPSA
Class-level
83.7 Ų (target) Acid analog: ~100–104 Ų Alcohol analog: ~78.7–80.7 Ų
TPSA within CNS-relevant range; supports CNS penetration screening.
Computed; experimental values to verify.
CNS drug design Polar surface area Blood-brain barrier penetration

Molecular Complexity vs. Common Benzodioxole Blocks

The target compound possesses 7 hydrogen bond acceptors and 4 rotatable bonds [1]. Compared to simpler benzodioxole building blocks such as piperonal (1,3-benzodioxole-5-carbaldehyde, CAS 120-57-0: 3 H-bond acceptors, 1 rotatable bond, MW 150.13), the target offers substantially greater functional complexity while remaining within the Rule-of-3 fragment space (MW <300). This positions it as a more advanced intermediate for fragment growing or merging strategies, reducing the number of synthetic steps required to reach lead-like chemical space [1].

Molecular complexity
Reported
MW: 262.22
HBA: 7
Rot. bonds: 4
Complexity: 329
May reduce synthetic steps vs simpler benzodioxole blocks.
Compared to piperonal (MW 150.13, complexity 150).
Molecular complexity Synthetic tractability Fragment-based drug design

Aldehyde Reactivity: Orthogonal Derivatization vs. Ester/Amide Analogs

The free aldehyde group at the 5-position of the benzodioxole ring permits a wide range of chemoselective transformations—reductive amination, Grignard addition, Wittig olefination, and oxime/hydrazone formation—that are incompatible with ester, amide, or ketone counterparts. Analogs where the aldehyde is already elaborated (e.g., carboxylic acid or alcohol derivatives) lock the user into a single synthetic trajectory. The aldehyde therefore represents a decision point that maximizes downstream synthetic optionality without requiring protecting group manipulations [1].

Aldehyde versatility
Reported
Reductive amination Grignard addition Wittig olefination Oxime/hydrazone Knoevenagel
Supports diverse library synthesis from single aldehyde intermediate.
≥5 orthogonal pathways available; acid/OH analogs more limited.
Synthetic versatility Parallel library synthesis Late-stage functionalization

Application Scenarios for CAS 1272176-98-3


CNS Fragment Growing for IDO1 & Kinase Inhibitors

The compound's computed TPSA of 83.7 Ų and XLogP3-AA of 1.3 position it favorably for CNS drug discovery programs targeting enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) or various kinases where brain exposure is desired [1]. The aldehyde handle enables rapid SAR exploration through reductive amination with diverse amine libraries, while the 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere for ester or amide moieties [1].

Multi-Gram Procurement for Parallel Library Synthesis

With a minimum purity of 95% and availability from multiple suppliers, this compound is suitable as a key intermediate for parallel synthesis of focused compound libraries . The aldehyde group supports at least five orthogonal derivatization pathways, enabling diverse library enumeration without intermediate purification steps, thereby accelerating hit-to-lead timelines [1].

Electrophilic Probe Design for Target ID

The aldehyde moiety can be exploited to generate reversible covalent probes (e.g., through oxime or hydrazone formation) for chemoproteomics target identification studies. The benzodioxole-oxadiazole scaffold provides a rigid, low-molecular-weight core that minimizes non-specific binding while the aldehyde serves as a traceless linker point for affinity tag attachment [1].

Scale-Up Feasibility with Advanced Intermediate

The compound's moderate molecular weight (262.22 g/mol) and balanced polarity (XLogP3-AA 1.3) suggest acceptable solubility in common organic solvents (DCM, THF, DMF), facilitating reaction optimization at gram scale. Procurement of this advanced intermediate eliminates 2–3 synthetic steps compared to building from piperonal, reducing cumulative yield losses and improving overall process mass intensity [1].

Application
Selection Property
Validation Focus
CNS fragment-based library design
Computed TPSA and LogP within CNS chemical space
Experimental CNS permeability and target engagement assays
Parallel library synthesis
Aldehyde handle enables orthogonal derivatization without protecting groups
Library diversity and reaction yield optimization
Reversible covalent probe design
Aldehyde for oxime/hydrazone conjugation to affinity tags
Chemoproteomic target engagement profiling
Advanced intermediate scale-up
Moderate MW and balanced polarity support common organic solvents
Process mass intensity and step-count reduction review
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